4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride
Overview
Description
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride (4-Br-DMBCIH) is a compound that has been studied in recent years for its potential applications in laboratory experiments and scientific research. 4-Br-DMBCIH is an organobromine compound, which is a type of organic compound that contains bromine atoms. It is a white, crystalline solid with a molecular weight of 441.3 g/mol and a melting point of 91-92°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
- Field : Materials Science
- Application Summary : The compound (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide, which is similar to the one you mentioned, has been studied for its potential in optoelectronics applications .
- Methods : Single crystals of this compound were grown using a slow evaporation technique. The molecular structure was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies. The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy .
- Results : The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea. The Z-scan approach was used to investigate the nonlinear optical (NLO) behavior and optical limiting characteristics .
- Field : Chemistry
- Application Summary : 4-Phenyl-1,8-naphthalimide, synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, has been studied for its fluorescent properties .
- Methods : The synthesis was carried out under microwave heating, which was found to be faster and more efficient than reactions carried out by heating in oil-baths .
- Results : This compound was found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol, but virtually non-fluorescent in DMSO. However, upon the addition of water to DMSO solutions of this dye, fluorescence was restored, suggesting a tendency for aggregation-induced emission .
Optoelectronics Applications
Fluorescent Properties
- Field : Organic Chemistry
- Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes obtained would also depend on the specific synthesis being carried out .
- Field : Pharmaceutical Chemistry
- Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .
- Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .
- Results : The outcomes would depend on the specific pharmaceutical research being conducted .
Organic Synthesis
Pharmaceutical Research
- Field : Chemical Engineering
- Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes obtained would also depend on the specific synthesis being carried out .
- Field : Pharmaceutical Chemistry
- Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .
- Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .
- Results : The outcomes would depend on the specific pharmaceutical research being conducted .
Chemical Synthesis
Pharmaceutical Research
properties
IUPAC Name |
4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQDHPRTYJMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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